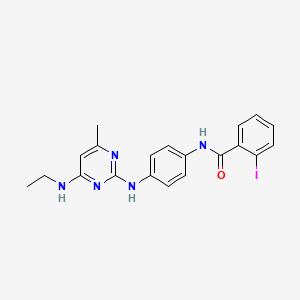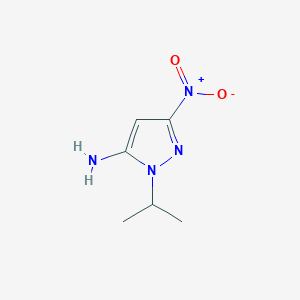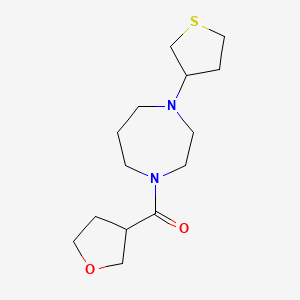![molecular formula C22H28N6O2 B2927401 2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251598-59-0](/img/structure/B2927401.png)
2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a [1,2,4]triazolo[4,3-a]pyrazin-2(3H)-one moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The triazole ring, which is part of the [1,2,4]triazolo[4,3-a]pyrazin-2(3H)-one moiety, is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized via aromatic nucleophilic substitution . This involves the substitution of a 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Synthesis of [1,2,4]triazolo[4,3-a]pyridines
The compound is part of the [1,2,4]triazolo[4,3-a]pyrazine family, which has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines . This synthesis is a mild, efficient, and operationally simple one-pot process that provides facile access to synthetically and biologically important triazolopyridine derivatives .
Potential c-Met Kinase Inhibitors
[1,2,4]triazolo[4,3-a]pyrazine derivatives, including the compound , have been studied as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines such as A549, MCF-7, and HeLa . For example, compound 22i, a derivative of [1,2,4]triazolo[4,3-a]pyrazine, exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability .
Anti-Cancer Research
The compound’s potential as a c-Met kinase inhibitor suggests its possible use in anti-cancer research. c-Met kinase is a known target in cancer therapy, and inhibitors can prevent the growth and spread of cancer cells .
Drug Development
Given its potential anti-cancer properties, the compound could be used in the development of new drugs. Its effectiveness against multiple cancer cell lines suggests it could be a candidate for further study and potential pharmaceutical development .
Chemical Research
The compound’s unique structure and properties could make it a subject of interest in chemical research. Studying its synthesis and reactions with other compounds could provide valuable insights into its chemical behavior .
Biological Research
In addition to its potential applications in medicine and drug development, the compound could also be used in biological research. Its interactions with biological systems, such as its inhibition of c-Met kinase, could be studied to understand its effects at a molecular level .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)17-6-8-18(9-7-17)24-19(29)14-28-22(30)27-12-10-23-20(21(27)25-28)26-11-4-5-16(3)13-26/h6-10,12,15-16H,4-5,11,13-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWOFTWLKROGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)


![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)